molecular formula C8H14O2Si B8114775 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid

1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid

Cat. No. B8114775
M. Wt: 170.28 g/mol
InChI Key: NCKCKIKGWBKBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H14O2Si and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Inhibition and Plant Growth Regulation

1-Methylcyclopropene (1-MCP) is recognized as a significant inhibitor of ethylene action, playing a pivotal role in the regulation of plant growth. It has been extensively studied for its ability to prevent the effects of ethylene in a wide array of fruits, vegetables, and floriculture crops. The efficacy of 1-MCP is evident in its low effective concentrations and its interaction with temperature to provide optimal results. It has been identified as a versatile tool for scientific advancements in understanding ethylene's role in plants, impacting various aspects like respiration, ethylene production, chlorophyll degradation, and protein and membrane changes. This comprehensive review of 1-MCP's technological uses highlights the discrepancies between reports and underscores the need for further research in specific areas (Blankenship & Dole, 2003).

Enhancement of Fruit and Vegetable Quality

The introduction of 1-MCP has led to significant research on its effects on fruits and vegetables, both for understanding the role of ethylene in ripening and as a commercial technology to maintain product quality. Although widely adopted in the apple industry, the potential of 1-MCP for other products remains under speculation. Various fruits like apple, avocado, banana, pear, peaches, nectarines, plums, and tomatoes have shown a range of responses to 1-MCP, indicating its potential benefits and limitations for commercialization. The chemical's impact on general physiological and biochemical responses provides insights into its potential to elucidate the role of ethylene in ripening and senescence processes (Watkins, 2006).

Postharvest Quality of Non-Climacteric Fruit Crops

1-Methylcyclopropene (1-MCP) is primarily used in climacteric fruits to extend postharvest storage and maintain quality by antagonizing ethylene. However, it also affects ripening-related processes in non-climacteric fruits. This review encapsulates the influence of 1-MCP on the quality and postharvest storage performance of non-climacteric fruit crops, including grape, cherry, pomegranate, citrus, strawberry, and more. It highlights the main effects of 1-MCP, such as inhibition of senescence processes, prevention of physiological disorders, and retention of color. Despite these benefits, the review also notes divergent effects on fruit respiration, ethylene production rates, decay development, and minor impacts on internal fruit-quality parameters, signaling the necessity for further exploration into the commercial application of 1-MCP for these fruits (Li et al., 2016).

properties

IUPAC Name

2-methyl-3-trimethylsilylcycloprop-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2Si/c1-5-6(8(9)10)7(5)11(2,3)4/h6H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKCKIKGWBKBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)O)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 2
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 3
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 4
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 5
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 6
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid

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